Home > Products > Screening Compounds P58505 > 10,11-dihydroxydihydroquinidine N-oxide
10,11-dihydroxydihydroquinidine N-oxide - 100182-37-4

10,11-dihydroxydihydroquinidine N-oxide

Catalog Number: EVT-1507683
CAS Number: 100182-37-4
Molecular Formula: C23H24N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10,11-dihydroxydihydroquinidine N-oxide is a significant metabolite derived from the alkaloid quinidine, which is primarily used in the treatment of arrhythmias. This compound has garnered attention due to its unique structural features and potential biological activities. Its synthesis and characterization have been explored in various studies, revealing insights into its chemical behavior and applications.

Source

The compound is a metabolite of quinidine, which is obtained from the bark of the Cinchona tree. Quinidine itself is an important antiarrhythmic agent and has been extensively studied for its pharmacological properties. The identification of 10,11-dihydroxydihydroquinidine N-oxide in biological samples, such as human urine, indicates its relevance in metabolic pathways involving quinidine .

Classification

10,11-dihydroxydihydroquinidine N-oxide belongs to the class of nitrogen-containing heterocycles known as N-oxides. These compounds are characterized by the presence of an oxygen atom bonded to a nitrogen atom in a cyclic structure. The specific classification of this compound can be detailed as follows:

  • Chemical Family: Alkaloids
  • Subfamily: Quinoline derivatives
  • Functional Group: N-oxide
Synthesis Analysis

The synthesis of 10,11-dihydroxydihydroquinidine N-oxide has been accomplished through various methods. The first reported synthesis involved a three-step process starting from quinidine. The key steps included hydroxylation reactions followed by oxidation to form the N-oxide .

Methods and Technical Details

  1. Starting Material: Quinidine.
  2. Reagents Used:
    • Hydroxylating agents (e.g., peracids).
    • Oxidizing agents (e.g., hydrogen peroxide, sodium percarbonate).
  3. Stepwise Procedure:
    • Hydroxylation at positions 10 and 11.
    • Subsequent oxidation to convert the nitrogen atom into an N-oxide.
Molecular Structure Analysis

The molecular structure of 10,11-dihydroxydihydroquinidine N-oxide can be described as follows:

  • Molecular Formula: C_20H_24N_2O_3
  • Molecular Weight: 344.42 g/mol

Structure Data

The compound features:

  • A bicyclic structure typical of quinidine derivatives.
  • Hydroxyl groups (-OH) at positions 10 and 11.
  • An N-oxide functional group.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure and confirm the positions of hydroxylation and oxidation .

Chemical Reactions Analysis

10,11-dihydroxydihydroquinidine N-oxide participates in various chemical reactions typical of N-oxides and hydroxylated compounds:

  1. Oxidation Reactions: Can undergo further oxidation under specific conditions.
  2. Reduction Reactions: Potentially reducible back to its parent compound or other derivatives.
  3. Substitution Reactions: The presence of hydroxyl groups allows for nucleophilic substitution reactions.

Technical Details

The reactivity profile suggests that this compound can serve as an intermediate in synthetic pathways leading to other biologically active molecules .

Mechanism of Action
  1. Ion Channel Modulation: Similar to quinidine, it may affect sodium and potassium channels in cardiac tissues.
  2. Metabolic Pathways: As a metabolite, it could influence metabolic processes related to quinidine's pharmacodynamics.

Data from pharmacological studies suggest that metabolites like this one can have distinct effects compared to their parent compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white or off-white crystalline solids.
  • Melting Point: Approximately 119–120 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) have provided additional insights into its physical properties .

Applications

10,11-dihydroxydihydroquinidine N-oxide has potential applications in various scientific fields:

  1. Pharmaceutical Research: As a metabolite of quinidine, it may provide insights into drug metabolism and efficacy.
  2. Biochemical Studies: Useful in studies exploring metabolic pathways involving alkaloids.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing other bioactive compounds.

Research continues to explore its full potential and implications in medicinal chemistry .

Introduction to 10,11-Dihydroxydihydroquinidine N-oxide

10,11-Dihydroxydihydroquinidine N-oxide is a structurally complex metabolite of the cinchona alkaloid quinidine, possessing distinctive chemical and pharmacological properties. As a dihydroxylated and N-oxidized derivative, this compound exemplifies the metabolic transformations that influence alkaloid bioactivity and disposition. Its discovery expanded understanding of quinidine's metabolic fate in humans, revealing pathways that potentially modulate therapeutic outcomes. Research on this molecule bridges medicinal chemistry and pharmacology, offering insights into structure-activity relationships within a clinically significant alkaloid class while showcasing the biological relevance of N-oxide functionalities in drug metabolism [2] [5].

Chemical Identity and Structural Elucidation

10,11-Dihydroxydihydroquinidine N-oxide (systematic name: (9S)-10,11-dihydro-6′-methoxycinchonan-9-ol 10,11-diol N-oxide) is a polyfunctional alkaloid derivative with the molecular formula C₂₀H₂₆N₂O₄ and a molecular weight of 358.43 g/mol. This multifunctional molecule integrates three key structural elements: a dihydroquinidine core, vicinal diol functionality at C10-C11, and a tertiary amine N-oxide (Figure 1). The quinoline nitrogen exists in an oxidized state (N⁺–O⁻), while the quinuclidine nitrogen retains its tertiary amine character, creating a zwitterionic structure with enhanced water solubility compared to the parent quinidine [2] [3] [6].

  • Stereochemistry and Conformation: The molecule retains the (9S) stereochemistry of quinidine at C9, crucial for its biological interactions. Vicinal dihydroxylation at C10-C11 introduces two new stereocenters, generating the trans-diol configuration observed in natural metabolites. Nuclear magnetic resonance (NMR) studies, particularly 2D COSY (Correlation Spectroscopy), confirmed that the solution conformation maintains the characteristic "U-shape" of cinchona alkaloids, with the quinoline and quinuclidine moieties oriented proximally despite the added hydroxyl groups and N-oxidation. This conformation is stabilized by intramolecular hydrogen bonding involving the C9-hydroxyl and the N-oxide oxygen [2].

  • Spectroscopic Characterization: Comprehensive ¹H-NMR assignments reveal distinct downfield shifts for protons near the N-oxide and diol functionalities. Key signals include the H-9 methine proton (δ ~4.5 ppm, multiplet), H-10 and H-11 methine protons (δ ~3.8-4.2 ppm, characteristic of diol methines), and the deshielded quinoline H-2' proton (δ ~8.8 ppm) due to the electron-withdrawing N-oxide. Infrared spectroscopy confirms the presence of O-H stretches (~3400 cm⁻¹), C=O absence (distinguishing it from ketone metabolites), and the N⁺–O⁻ stretch (~960 cm⁻¹) [2] [6].

Table 1: Key Structural Features and Properties of 10,11-Dihydroxydihydroquinidine N-oxide

PropertyValue or DescriptionSignificance
Molecular FormulaC₂₀H₂₆N₂O₄Distinguishes from parent quinidine (C₂₀H₂₄N₂O₂)
Molecular Weight358.43 g/molHigher than quinidine (324.42 g/mol) due to O addition
N-Oxide FunctionalityQuinoline N⁺–O⁻Increases polarity, reduces membrane permeability
Diol PositionC10-C11 (Vicinal, trans)Site of metabolic hydroxylation; enhances hydrophilicity
Key ¹H-NMR SignalsH-2': δ ~8.8 ppm; H-9: δ ~4.5 ppm; H-10/H-11: δ ~3.8-4.2 ppmDiagnostic for structural assignment and conformation
Stereochemistry(9S), trans-10,11-diolRetains parent alkaloid configuration at chiral centers
Melting PointNot reported (decomposes)Indicative of crystalline hydrate formation tendencies

Biosynthetic Origin as a Quinidine Metabolite

10,11-Dihydroxydihydroquinidine N-oxide is a human hepatic metabolite of the antiarrhythmic drug quinidine (dihydroquinidine). Its formation occurs through a sequential biotransformation process involving cytochrome P450 (CYP)-mediated hydroxylation followed by flavin-containing monooxygenase (FMO)-dependent N-oxidation.

  • Metabolic Pathway: Quinidine undergoes initial stereoselective 10,11-dihydroxylation catalyzed primarily by CYP3A4, yielding 10,11-dihydroxydihydroquinidine. This diol metabolite retains the tertiary amine functionality of the quinoline nitrogen. Subsequent oxidation of this tertiary amine by FMO isoforms (particularly FMO1 and FMO3) forms the stable N-oxide derivative, 10,11-dihydroxydihydroquinidine N-oxide. This pathway was confirmed through in vitro studies using human liver microsomes and recombinant enzymes, demonstrating dependence on NADPH and oxygen, and inhibition by typical FMO inhibitors like methimazole. The N-oxide is excreted primarily in urine, reflecting its increased hydrophilicity compared to quinidine or the diol intermediate [2] [5].

  • Synthetic Confirmation: The structure and identity of this metabolite were unequivocally established via chemical synthesis from dihydroquinidine. The first reported synthesis involved a three-step sequence: 1) Osmium tetroxide (OsO₄)-catalyzed cis-dihydroxylation of dihydroquinidine, yielding the trans-10,11-diol (due to stereospecific syn addition across the C10-C11 double bond in dihydroquinidine); 2) Selective protection of the diol as an acetonide; 3) N-oxidation of the quinoline nitrogen using meta-chloroperbenzoic acid (mCPBA). Final deprotection yielded synthetic 10,11-dihydroxydihydroquinidine N-oxide identical in all respects (¹H-NMR, ¹³C-NMR, mass spectrometry, optical rotation) to the isolated human metabolite [2].

  • Metabolic Significance: This metabolite exemplifies phase I metabolic "detoxification" pathways. The combined dihydroxylation and N-oxidation dramatically increase hydrophilicity, facilitating renal clearance and reducing the potential for central nervous system penetration or cardiotoxicity associated with quinidine. While quantitatively minor compared to 3-hydroxyquinidine, its formation represents a significant pathway for quinidine elimination in humans and contributes to the overall metabolic profile influencing quinidine's pharmacokinetics [2] [5].

Table 2: Biosynthesis of 10,11-Dihydroxydihydroquinidine N-oxide from Quinidine

StepEnzyme SystemChemical TransformationKey Reagents/Co-factorsProduct
1Cytochrome P450 (CYP3A4)trans-Dihydroxylation at C10-C11O₂, NADPH10,11-Dihydroxydihydroquinidine
2Flavin Monooxygenase (FMO)Oxidation of Quinoline N to N-OxideO₂, NADPH10,11-Dihydroxydihydroquinidine N-oxide
Synthetic RouteChemical SynthesisStep 1: syn-Dihydroxylation (OsO₄); Step 2: N-oxidation (mCPBA)OsO₄, NMO; mCPBAConfirmed metabolite identity

Biological and Pharmacological Relevance in Alkaloid Research

While not a major therapeutic agent itself, 10,11-dihydroxydihydroquinidine N-oxide holds significant value in alkaloid research, particularly concerning metabolism, structure-activity relationships (SAR), and the role of N-oxides in medicinal chemistry.

  • Metabolic Significance and Pharmacokinetics: As a confirmed human metabolite, its presence contributes to the overall clearance of quinidine. Studies comparing plasma levels of quinidine and its metabolites indicate that while 3-hydroxyquinidine is the major oxidative metabolite, the 10,11-dihydroxylated pathway (including the N-oxide) becomes more significant in certain individuals or with chronic dosing. The N-oxide functionality profoundly alters physicochemical properties: it increases water solubility and decreases lipophilicity and passive membrane permeability compared to quinidine or 10,11-dihydroxydihydroquinidine. This shift favors renal excretion over tissue distribution or CNS penetration, effectively terminating the pharmacological activity associated with the parent compound. Understanding its formation and kinetics is therefore crucial for interpreting quinidine's overall pharmacokinetic profile and potential drug-drug interactions involving CYP3A4 or FMO pathways [1] [2] [5].

  • Role in Alkaloid Structure-Activity Relationships (SAR): This metabolite provides key insights into the SAR of cinchona alkaloids. The parent compound, quinidine, is a Class Ia antiarrhythmic blocking cardiac sodium channels. Its efficacy depends critically on the free tertiary quinoline nitrogen, the C9-hydroxyl group, and the vinyl quinuclidine moiety. 10,11-Dihydroxydihydroquinidine N-oxide lacks significant sodium channel blocking activity. This loss confirms the importance of the unoxidized quinoline nitrogen for binding to the cardiac channel protein. Furthermore, saturation of the vinyl group (dihydro) and dihydroxylation alter the conformation and steric bulk, further diminishing antiarrhythmic potency. However, research suggests that the N-oxide group might confer different biological properties, such as altered interactions with inflammatory pathways or reduced potential for inducing thrombocytopenia compared to quinidine [1] [3].

  • N-Oxide Functional Group in Drug Design: Beyond its role as a metabolite, this compound exemplifies the broader significance of the N-oxide functional group in medicinal chemistry. N-Oxides:

  • Enhance Solubility: The zwitterionic N⁺–O⁻ bond is highly polar, forming strong hydrogen bonds with water, significantly improving aqueous solubility over the parent tertiary amine. This property is exploited in prodrug design (e.g., amine N-oxides of poorly soluble drugs) [6] [9].
  • Modulate Permeability: Increased polarity reduces passive diffusion across lipid membranes, potentially limiting CNS side effects or targeting drugs to specific compartments (e.g., lung epithelium in inhaled N-oxide prodrugs) [6] [9].
  • Serve as Redox-Active Moieties: Some aromatic N-oxides can undergo enzymatic reduction (e.g., by cytochrome P450 reductase under hypoxic conditions), acting as hypoxia-activated prodrugs (HAPs). While not reported for this specific metabolite, the presence of the N-oxide highlights this potential mechanism [6].
  • Influence Protein Binding and Metabolism: N-Oxidation generally terminates metabolic pathways involving the nitrogen atom and can alter plasma protein binding characteristics [6].

The confirmed biological stability of the quinoline N-oxide in this metabolite, as opposed to the potential lability of aliphatic amine N-oxides, underscores its utility as a stable polarity modifier in drug design [2] [6].

  • Chemical Biology and Synthesis: As a structurally complex N-oxide, its synthesis provided methodology relevant to generating other bioactive quinoline N-oxides. Furthermore, its availability (synthetic or isolated) allows studies on the interactions of zwitterionic alkaloid derivatives with biological macromolecules, enzymes, and receptors, contributing to a deeper understanding of molecular recognition beyond simple tertiary or quaternary ammonium compounds [2] [10].

Properties

CAS Number

100182-37-4

Product Name

10,11-dihydroxydihydroquinidine N-oxide

Molecular Formula

C23H24N2O

Synonyms

10,11-dihydroxydihydroquinidine N-oxide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.